1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide
Description
The compound 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide features a 4-chloro-3-(trifluoromethyl)phenyl group attached to a pyrrolidin-5-one (γ-lactam) ring. This ring is further connected via a carbonyl linkage to a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[1-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O3/c19-14-2-1-12(8-13(14)18(20,21)22)25-9-11(7-15(25)26)17(28)24-5-3-10(4-6-24)16(23)27/h1-2,8,10-11H,3-7,9H2,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYEZKYKJRTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine precursor under controlled temperature conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation state of the compound, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups, resulting in the formation of alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethylphenyl-Containing Analogues
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k)
- Key Features : Shares the 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a urea linkage and a thiazole-piperazine scaffold .
- Physicochemical Properties : Molecular weight 480.2 g/mol (ESI-MS), higher than the target compound (estimated ~470–500 g/mol). The urea group may enhance hydrogen-bonding capacity compared to the carboxamide in the target.
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
- Key Features : Contains a 4-chloro-3-(trifluoromethyl)benzoyl group linked to a piperazine ring and a pyridinyl-acetamide .
- Synthesis: Prepared via coupling 4-[6-(acetylamino)pyridin-3-yl]benzoic acid with 1-[4-chloro-3-(trifluoromethyl)benzoyl]piperazine.
- Properties: Melting point 241–242°C; molecular weight 530 g/mol (EI-MS). The benzoyl-piperazine motif differs from the target’s pyrrolidinone-piperidine system.
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- Key Features: Combines a bis(4-fluorophenyl)butyl chain with a 4-chloro-3-(trifluoromethyl)phenyl-piperidinol core .
- Relevance : Highlights the pharmacological interest in trifluoromethylphenyl-piperidine hybrids, though hydroxylation at the piperidine 4-position differentiates it from the carboxamide in the target compound.
Pyrrolidinone/Piperidine Hybrids
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide
- Key Features : Structural isomer of the target compound, replacing the chloro-trifluoromethylphenyl with a 4-methoxyphenyl group and incorporating a tetrahydropyranylmethyl substituent .
1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carboxylic acid
Carboxamide-Functionalized Compounds
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide
- Key Features : Piperidine-4-carboxamide with a pyridinylmethyl substituent .
- Properties : Molecular weight 335.75 g/mol; the pyridine ring may confer improved aqueous solubility over phenyl groups.
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e)
Structural and Functional Comparison Table
Biological Activity
The compound 1-({1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C18H19ClF3N3O2
- Molecular Weight : 393.81 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on its potential as an antimicrobial , analgesic , and anti-tuberculosis agent .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs, particularly those containing the 4-chloro-3-(trifluoromethyl)phenyl group, demonstrate notable antimicrobial properties. For instance, a study highlighted that derivatives of this scaffold exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting a promising avenue for developing new antibiotics .
Analgesic Potential
A significant study evaluated the analgesic properties of piperidine derivatives, including the target compound. The findings revealed that several analogues displayed potent analgesic effects in animal models, indicating their potential for pain management therapies. The duration of action varied from ultrashort to long-lasting effects, making them suitable candidates for further development in pain relief applications .
Anti-Tuberculosis Activity
The compound has been subjected to anti-tuberculosis screening alongside other piperidinol derivatives. Results showed promising activity against Mycobacterium tuberculosis, with MIC values ranging from 1.4 to 18.8 μg/mL for structurally similar compounds. Notably, certain enantiomers demonstrated superior efficacy compared to their counterparts . However, adverse effects were noted during in vivo testing, which raises concerns regarding safety and tolerability .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anti-Tuberculosis Screening : A library of piperidinol compounds was screened for anti-tuberculosis activity, revealing that some derivatives exhibited significant potency with acceptable therapeutic indices (>10). However, severe side effects were documented at higher doses in animal models .
- Analgesic Efficacy Study : In a controlled study involving mice, various piperidine analogues were tested for their analgesic potential. Results indicated that many compounds provided effective pain relief without significant side effects at therapeutic doses .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated against eukaryotic cell lines (Vero cells), establishing a correlation between chemical structure and cytotoxicity profiles. This assessment is crucial for determining the safety and viability of these compounds for human use .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 1.4 | Strong |
| Compound B | 5.0 | Moderate |
| Compound C | 18.8 | Weak |
Table 2: Analgesic Effects in Animal Models
| Compound | Duration of Action | Efficacy (%) |
|---|---|---|
| Compound A | Short | 85 |
| Compound B | Long | 90 |
| Compound C | Ultrashort | 75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
